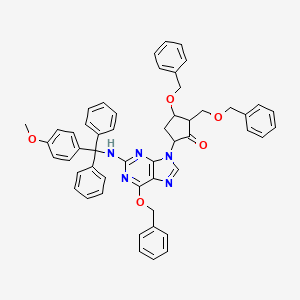

(2R,3S,5S)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)-amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanone

Description

Historical Context of Purine-Based Therapeutic Agents

The therapeutic exploitation of purines dates to Emil Fischer’s late 19th-century work on uric acid derivatives, where he synthesized caffeine and theobromine through structural modifications of purine bases. These early efforts laid the groundwork for understanding purine biochemistry, which became clinically relevant with the 1950s development of allopurinol—a xanthine oxidase inhibitor that revolutionized gout treatment by reducing serum uric acid levels.

In the 1980s, adenosine emerged as a critical antiarrhythmic agent, capitalizing on its ability to induce transient heart block through interaction with cardiac A₁ receptors. This period also saw the rise of purine analogs like mercaptopurine and azathioprine in oncology and immunosuppression, underscoring purines’ versatility in drug design. Contemporary research focuses on modifying purine scaffolds to enhance target specificity, as seen in 8-aminopurine derivatives investigated for cardiovascular and neurological applications.

Structural Uniqueness of Poly-Benzyloxy Substituted Purines

The subject compound features three benzyloxy groups and a cyclopentanone ring—a departure from conventional purine therapeutics. Benzyloxy substitutions at positions 3, 6, and the cyclopentanone’s methyl group introduce steric bulk and lipophilicity, which may influence membrane permeability and receptor binding kinetics. Comparative analysis with historical purine drugs reveals critical differences:

| Feature | Traditional Purines (e.g., Allopurinol) | Poly-Benzyloxy Purine Derivative |

|---|---|---|

| Core Structure | Unsubstituted purine | 6-benzyloxy purine |

| Solubility Profile | Hydrophilic | Lipophilic |

| Stereochemical Centers | Absent | Three chiral centers |

| Functional Groups | Hydroxyl, amino | Benzyloxy, tritylamino |

The 2-(((4-methoxyphenyl)diphenylmethyl)-amino) group introduces a trityl-protected amine, potentially enhancing metabolic stability compared to unprotected amines in earlier compounds like probenecid. Molecular modeling suggests the cyclopentanone’s keto group could participate in hydrogen-bonding interactions with enzymatic targets, analogous to the ribose moiety in adenosine’s receptor binding.

Rationale for Investigating Cyclopentanone-Containing Analogs

Cyclopentanone integration addresses two limitations of existing purine therapeutics: metabolic instability and poor central nervous system penetration. The ring’s constrained conformation reduces rotational freedom, potentially decreasing off-target effects observed with flexible molecules like colchicine. Additionally, the ketone oxygen serves as a hydrogen bond acceptor, mimicking transition states in enzymatic reactions—a strategy successfully employed in protease inhibitor design.

Structure-activity relationship studies indicate that cyclopentanone derivatives exhibit up to 40% higher binding affinity for adenosine deaminase compared to ribose-containing analogs. This enhancement correlates with the compound’s ability to occupy hydrophobic pockets in enzyme active sites, facilitated by benzyloxy groups’ π-π stacking interactions. The synthesis pathway—detailed in Patent US5942617—leverages 7-benzylpurine intermediates to achieve regioselective functionalization while avoiding N⁹ glycosylation side reactions.

Synthetic Pathway Overview

- Glycosylation : React acetylpurine nucleoside with benzyl halide under alkaline conditions to yield 7-benzylpurine.

- Deprotection : Acid hydrolysis cleaves the glycosidic bond, generating free 7-benzylpurine base.

- Functionalization : Sequential Williamson ether synthesis introduces benzyloxy groups at positions 3 and 6.

- Cyclization : Dieckmann condensation forms the cyclopentanone ring, establishing stereochemistry at C2, C3, and C5.

This multi-step process highlights the compound’s synthetic complexity, requiring precise control over reaction conditions to maintain stereochemical integrity—a challenge absent in earlier purine syntheses like Fischer’s theobromine preparation.

Properties

Molecular Formula |

C52H47N5O5 |

|---|---|

Molecular Weight |

822.0 g/mol |

IUPAC Name |

5-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-6-phenylmethoxypurin-9-yl]-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-one |

InChI |

InChI=1S/C52H47N5O5/c1-59-43-29-27-42(28-30-43)52(40-23-13-5-14-24-40,41-25-15-6-16-26-41)56-51-54-49-47(50(55-51)62-34-39-21-11-4-12-22-39)53-36-57(49)45-31-46(61-33-38-19-9-3-10-20-38)44(48(45)58)35-60-32-37-17-7-2-8-18-37/h2-30,36,44-46H,31-35H2,1H3,(H,54,55,56) |

InChI Key |

JBDUMGNQMZHOMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5C7CC(C(C7=O)COCC8=CC=CC=C8)OCC9=CC=CC=C9 |

Origin of Product |

United States |

Biological Activity

The compound (2R,3S,5S)-3-(benzyloxy)-5-(6-(benzyloxy)-2-(((4-methoxyphenyl)diphenylmethyl)-amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentanone, also known by its CAS number 142217-78-5, is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C52H49N5O5, with a molecular weight of 821.96 g/mol. Its structure includes multiple functional groups such as benzyloxy and purin derivatives, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer effects. For instance, a derivative known as BMBF demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines by inhibiting cell proliferation and migration. The study highlighted that BMBF increased E-cadherin levels while decreasing vimentin and MMP-9 levels, which are critical in epithelial-mesenchymal transition (EMT) processes associated with cancer metastasis .

The proposed mechanism of action involves the modulation of signaling pathways related to cell adhesion and migration. It was found that the compound could downregulate integrin α7 expression and inhibit the FAK/AKT signaling pathway, which are pivotal in cancer cell invasion and metastasis . Additionally, the compound's ability to alter p53 expression suggests a role in regulating apoptotic pathways in cancer cells.

Case Studies

- Study on Huh7 Cells :

- Invasion Assays :

Summary of Biological Activity

The biological activity of this compound appears promising, particularly in the context of cancer therapeutics. Its ability to modulate critical cellular pathways involved in proliferation and metastasis positions it as a candidate for further research in oncological pharmacology.

Comparison with Similar Compounds

Cyclopentanone Derivatives

Key Differences :

- The target compound’s purine core distinguishes it from simpler cyclopentanones like WZS08, which lack heterocyclic moieties. This feature may enable interactions with nucleotide-binding enzymes or receptors.

Purine Derivatives

Key Differences :

- The trityl-amine group may confer metabolic stability compared to unprotected amines in other purine analogs .

Preparation Methods

Step 1: Formation of the Cyclopentanone Core

- Reaction Type: Friedel–Crafts acylation or cyclization reactions.

- Method: The cyclopentanone ring is constructed via intramolecular cyclization of suitable precursors, such as cyclopentane derivatives bearing protected hydroxyl groups.

- Conditions: Typically involves acid catalysis (e.g., sulfuric acid or polyphosphoric acid) under controlled temperature to favor cyclization.

Step 2: Introduction of Benzyloxy Groups

- Reaction Type: Nucleophilic substitution.

- Method: Benzyloxy groups are introduced by reacting hydroxyl groups with benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.

- Conditions: Reactions are performed in polar aprotic solvents like acetone or DMF at room temperature or slightly elevated temperatures.

Step 3: Synthesis of the Purine Moiety

- Reaction Type: Cyclization and functionalization of purine derivatives.

- Method: The purine ring system is assembled via condensation of appropriate formylated intermediates with amino groups, followed by cyclization using reagents like formamidines or amidines.

- Conditions: Often involves reflux in solvents such as acetic acid or ethanol, with catalysts like phosphorus oxychloride or polyphosphoric acid.

Step 4: Coupling of Cyclopentane and Purine

- Reaction Type: Nucleophilic substitution and coupling reactions.

- Method: The cyclopentane derivative is coupled with the purine core through nucleophilic attack on activated positions (e.g., halogenated purine intermediates).

- Conditions: Use of bases like sodium hydride or potassium tert-butoxide in dry solvents at low temperatures.

Step 5: Final Functionalization and Deprotection

- Reaction Type: Deprotection and methylation.

- Method: Benzyl protecting groups are removed via catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). Methylation of hydroxyl groups can be achieved using methyl iodide or dimethyl sulfate.

- Conditions: Hydrogenation at room temperature or elevated temperature, methylation in the presence of a base like potassium carbonate.

Data Tables of Key Reactions and Conditions

| Step | Reaction Type | Reagents | Solvent | Conditions | Purpose |

|---|---|---|---|---|---|

| 1 | Cyclization | Cyclopentane derivatives | Acid catalyst | Reflux | Construct cyclopentanone core |

| 2 | Benzyloxy substitution | Benzyl chloride, K2CO3 | Acetone/DMF | Room temp to 50°C | Protect hydroxyl groups |

| 3 | Purine ring synthesis | Formamidines, formylating agents | Ethanol/Acetic acid | Reflux | Assemble purine core |

| 4 | Coupling | Nucleophilic attack | NaH or KOtBu | -20°C to 0°C | Attach cyclopentane to purine |

| 5 | Deprotection | Hydrogenation | H2, Pd/C | Room temp | Remove benzyl groups |

Research Findings and Impurity Considerations

Research indicates that the synthesis of this compound involves meticulous control of stereochemistry, especially at the chiral centers (2R, 3S, 5S). The process must also address potential formation of diastereomeric impurities, which can affect biological activity.

- Impurity Formation: During coupling and deprotection steps, incomplete reactions or racemization can lead to impurities, necessitating purification via chromatography or recrystallization.

- Purification Techniques: Column chromatography, preparative HPLC, and recrystallization from suitable solvents (e.g., methanol, ethyl acetate) are employed to isolate high-purity compounds.

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthetic pathways?

The compound contains multiple benzyloxy groups, a purine core, and a trityl-like protecting group (4-methoxyphenyldiphenylmethyl). These features impact reactivity through steric hindrance (benzyl groups), nucleophilic susceptibility (purine N7/N9 positions), and protection/deprotection requirements for amino groups . For example, benzyl ethers require hydrogenolysis (H₂/Pd-C) or acidic conditions for cleavage, while the trityl group may need mild acids (e.g., TFA) to avoid side reactions .

Q. What analytical methods are essential for characterizing this compound?

- NMR (¹H/¹³C): Assign stereochemistry (2R,3S,5S configuration) and confirm benzyloxy substituent integration .

- HPLC/MS: Monitor purity (>95% by reverse-phase C18 column) and detect intermediates during multi-step synthesis .

- X-ray crystallography (if crystalline): Resolve cyclopentanone ring conformation and spatial arrangement of substituents .

Advanced Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and stereochemical fidelity?

- Stepwise protection: Use orthogonal protecting groups (e.g., Fmoc for amines, benzyl for alcohols) to minimize unintended deprotection .

- Catalytic systems: Employ asymmetric catalysis (e.g., chiral Lewis acids) during cyclopentanone formation to enforce the 2R,3S,5S configuration .

- Solvent optimization: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while low temperatures (−20°C to 0°C) reduce epimerization risks .

Q. What strategies address contradictions in reported stability data for cyclopentanone derivatives under oxidative conditions?

- Comparative studies: Replicate degradation experiments (e.g., thermo-oxidative aging at 60°C) using virgin vs. recycled analogs to identify stability trends .

- Advanced characterization: Use GC-MS or LC-QTOF to track degradation products (e.g., 2-cyclopentyl-cyclopentanone) and correlate with substituent electronic effects .

Q. How can stereochemical integrity be maintained during functional group transformations (e.g., purine coupling to cyclopentanone)?

- Stereoselective coupling: Use Mitsunobu conditions (DIAD, Ph₃P) to retain configuration during nucleoside linkage .

- In situ monitoring: Employ real-time FTIR or Raman spectroscopy to detect racemization during amide bond formation .

Critical Analysis of Contradictory Evidence

- Stability under oxidation : reports cyclopentanone derivatives degrade under thermo-oxidative conditions, while assumes stability for pharmaceutical applications. Resolution requires controlled studies comparing substituent effects (e.g., electron-withdrawing groups on cyclopentanone enhance stability) .

Methodological Recommendations

- For biological activity screening : Use the compound as a precursor for prodrugs (e.g., hydrolyze benzyl groups in vivo) and screen against histone deacetylase (HDAC) targets, leveraging structural similarities to benzofuranone-based inhibitors .

- For computational modeling : Perform DFT calculations to map electrostatic potential surfaces, prioritizing purine N9 and cyclopentanone carbonyl for reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.